molecular formula C6H4Br2ClN B1328752 3,5-Dibromo-2-chloro-6-methylpyridine CAS No. 1000018-58-5

3,5-Dibromo-2-chloro-6-methylpyridine

Cat. No.: B1328752
CAS No.: 1000018-58-5
M. Wt: 285.36 g/mol
InChI Key: AYZAQZJMQIXSLF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-chloro-6-methylpyridine is a useful research compound. Its molecular formula is C6H4Br2ClN and its molecular weight is 285.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAQZJMQIXSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650314
Record name 3,5-Dibromo-2-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-58-5
Record name 3,5-Dibromo-2-chloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of 3,5 Dibromo 2 Chloro 6 Methylpyridine in Contemporary Chemical Research

Role of Halogenated Pyridines in Advanced Organic Synthesis

Halogenated pyridines are fundamental building blocks in advanced organic synthesis, primarily because the carbon-halogen bond serves as a versatile functional "handle". tcichemicals.com The presence of chlorine and bromine atoms, as seen in 3,5-Dibromo-2-chloro-6-methylpyridine, dramatically influences the chemical reactivity of the pyridine (B92270) ring, making these compounds exceptionally useful intermediates.

These halogen substituents are key participants in a wide array of cross-coupling reactions, most notably palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The differential reactivity between a C-Br bond and a C-Cl bond is a crucial aspect; typically, the C-Br bond is more reactive in standard palladium-catalyzed cross-coupling conditions. This allows chemists to perform sequential functionalization, replacing the bromine atoms first, followed by the chlorine atom under different reaction conditions, thereby building molecular complexity in a controlled manner.

Furthermore, the halogen atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the halogens and the ring nitrogen atom makes the carbon atoms at positions 2, 4, and 6 susceptible to attack by nucleophiles. This provides a direct pathway to introduce a wide variety of functional groups, including amines, alcohols, and thiols, onto the pyridine core. The development of novel and efficient methods for the selective halogenation and subsequent functionalization of pyridines remains an active and important area of chemical research. tcichemicals.com

Strategic Importance in Pharmaceutical and Agrochemical Development Pipelines

The pyridine motif is a privileged structure in medicinal chemistry and agrochemical science, appearing in a vast number of commercial products. Halogenated pyridines, including structures like this compound, are vital intermediates in the synthesis and development of these bioactive molecules. Their strategic importance stems from their role as versatile scaffolds that can be elaborated into final target compounds.

In pharmaceutical development, these intermediates are used to construct novel drug candidates. The pyridine ring can act as a bioisostere for a benzene (B151609) ring, with the nitrogen atom offering a key site for hydrogen bonding, which can significantly improve a drug's binding affinity to its biological target and enhance its pharmacokinetic properties, such as solubility. chemsrc.com The halogen atoms on the ring can be replaced with other functional groups to explore the structure-activity relationship (SAR) of a new drug candidate, a critical process in optimizing its efficacy and selectivity.

Similarly, in the agrochemical industry, halogenated methylpyridines are foundational to the creation of fourth-generation pesticides, which are designed for high efficacy and low toxicity. Compounds derived from these intermediates include highly effective herbicides, insecticides, and fungicides. For example, derivatives of 2-chloro-5-methylpyridine (B98176) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are key precursors to major agricultural products. The specific halogenation pattern of a precursor like this compound offers a unique starting point for synthesizing novel agrochemicals with potentially improved performance and environmental profiles.

Position within Heterocyclic Chemistry Research

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, form the largest and most varied class of organic compounds. sigmaaldrich.com Within this vast field, nitrogen-containing heterocycles like pyridine and its derivatives are among the most studied due to their widespread occurrence in nature and their broad utility. chemsrc.com

This compound holds a significant position as a polyfunctional reagent within this research area. Its value lies in the dense packing of functional information on a simple aromatic scaffold. Researchers in synthetic methodology are continuously seeking to develop new reactions and catalysts that can selectively manipulate such structures. The distinct electronic and steric environment of each position on the this compound ring makes it an excellent substrate for studying the regioselectivity of new chemical transformations.

The compound is a prime example of how strategic halogenation provides chemists with the tools to build complex, functional molecules from simple, readily available starting materials. Its utility in creating libraries of diverse compounds for high-throughput screening in drug discovery and agrochemical research underscores its importance. As the demand for more sophisticated and specific functional molecules grows, the role of versatile, polyhalogenated heterocyclic intermediates like this compound in driving innovation in chemistry is set to continue.

Advanced Synthetic Methodologies for 3,5 Dibromo 2 Chloro 6 Methylpyridine and Its Pyridine Precursors

Regioselective Halogenation Approaches to Substituted Pyridines

Achieving specific halogenation patterns on the electron-deficient pyridine (B92270) ring is notoriously difficult. chemrxiv.org Traditional electrophilic aromatic substitution reactions often require harsh conditions and yield mixtures of regioisomers. chemrxiv.orgnih.gov Modern synthetic chemistry has produced several innovative approaches to overcome these challenges, enabling precise control over the position of halogen installation.

A powerful strategy for the regioselective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govresearchgate.net This method operates via a two-step sequence where a phosphine is first installed at the 4-position of a pyridine to form a phosphonium (B103445) salt. nih.govacs.org This phosphonium group then acts as an excellent leaving group, allowing for its displacement by a halide nucleophile. chemrxiv.org

The core of this methodology is the rational design of phosphine reagents to enhance the electrophilicity of the resulting phosphonium salt, making it more susceptible to nucleophilic attack. nih.gov By incorporating electron-deficient pyridyl ligands onto the phosphine, the reactivity towards halide nucleophiles is increased. nih.gov Computational studies support a stepwise SNAr pathway for the carbon-halogen bond formation, with the elimination of the phosphine being the rate-determining step. nih.govnih.gov This approach is effective for a wide range of unactivated pyridines and has proven viable for the late-stage halogenation of complex molecules, including pharmaceuticals. researchgate.net

Reagent/StepDescriptionPurposeCitation
1. Designed Phosphine Heterocyclic phosphines are reacted with the pyridine substrate.To selectively form a phosphonium salt at the C4 position. nih.govacs.org
2. Halide Nucleophile A source of halide (e.g., LiCl, lithium bromide) is added.To displace the phosphonium group and form the C-Hal bond. nih.govnih.gov

This method offers a significant advantage in regiocontrol, primarily targeting the C4-position, which is often difficult to functionalize directly. nih.gov

An alternative and highly effective approach for achieving 3-selective halogenation involves temporarily dearomatizing the pyridine ring. chemrxiv.orgchemrxiv.org This "ring-opening, halogenation, ring-closing" sequence transforms the electron-deficient pyridine into a more reactive acyclic intermediate, known as a Zincke imine. chemrxiv.orgnih.gov

The process begins with the N-activation of the pyridine, followed by ring-opening with an amine nucleophile to form the Zincke imine. chemrxiv.org This intermediate, a series of polarized alkenes, readily undergoes regioselective halogenation with N-halosuccinimides (NCS, NBS, or NIS) under mild conditions. chemrxiv.orgnih.gov Subsequent treatment with an acid or heating with ammonium (B1175870) acetate (B1210297) promotes re-cyclization, reforming the aromatic pyridine ring, now with a halogen installed at the 3-position. chemrxiv.orgnih.gov This one-pot protocol is notable for its broad substrate scope and its applicability to the late-stage functionalization of complex molecules. chemrxiv.org Experimental and computational studies have shown that the selectivity-determining step can vary depending on the halogen electrophile used. nih.govchemrxiv.org

StepReagentsIntermediate/ProductSelectivityCitation
Ring-Opening N-Tf-pyridinium salt, DibenzylamineZincke ImineN/A chemrxiv.orgnih.gov
Halogenation N-Halosuccinimide (NBS, NIS, NCS)Halogenated Zincke Imine3-position chemrxiv.orgnih.gov
Ring-Closing NH₄OAc, EtOH, heat or Acid (TFA, HCl)3-HalopyridineN/A nih.gov

Late-stage functionalization, the introduction of key functional groups at a late step in a synthetic sequence, is crucial for drug discovery and development. acs.org Halogenation is a particularly valuable late-stage transformation as the installed halogen can serve as a handle for further diversification through cross-coupling reactions. nih.gov

Both the phosphonium salt-mediated and the Zincke imine methodologies are well-suited for the late-stage halogenation of complex pyridine-containing molecules. nih.govchemrxiv.org The mild conditions and high regioselectivity of these methods allow for the precise halogenation of intricate structures, such as pharmaceuticals and agrochemicals, without disturbing other sensitive functional groups. chemrxiv.orgresearchgate.net For example, the phosphonium salt strategy has been successfully used to chlorinate derivatives of Bisacodyl and Vismodegib. nih.gov Similarly, the ring-opening/closing method has been demonstrated on complex bioactive molecules, showcasing its functional group tolerance. nih.govchemrxiv.org These advanced techniques provide powerful tools for modifying complex scaffolds, enabling rapid exploration of structure-activity relationships. chemrxiv.org

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of C-H bonds. nih.gov For pyridine derivatives, its effectiveness and regioselectivity are highly dependent on the presence of activating groups on the ring. thieme-connect.comresearchgate.net A systematic study on pyridines bearing amino, hydroxy, or methoxy (B1213986) groups showed that reactivity decreases in the order of amino > hydroxy > methoxy. thieme-connect.com

The reaction is typically carried out in solvents like acetonitrile (B52724) or carbon tetrachloride. thieme-connect.com In many cases, monobrominated derivatives can be obtained with high regioselectivity and in good yields. researchgate.net For instance, with activated pyridines, the use of one equivalent of NBS often leads to selective monobromination. thieme-connect.com Furthermore, dibromination can be achieved in nearly quantitative yields by using two equivalents of NBS, particularly for amino- and hydroxy-substituted pyridines. thieme-connect.comresearchgate.net While classic electrophilic bromination of unsubstituted pyridine is difficult, the presence of activating substituents makes NBS a mild and effective reagent for regioselective bromination. thieme-connect.com

Substrate TypeNBS EquivalentsOutcomeCitation
Amino/Hydroxy Pyridines1Regioselective Monobromination thieme-connect.com
Amino/Hydroxy Pyridines2Regioselective Dibromination thieme-connect.comresearchgate.net
3-Hydroxypyridine32,4,6-Tribromination thieme-connect.com

Electrochemical synthesis offers a sustainable and environmentally friendly alternative to traditional halogenation methods that often rely on toxic reagents and produce significant chemical waste. researchgate.netacs.org In electrochemical bromination, electricity serves as the "oxidant," driving the formation of the brominating species from a simple and inexpensive bromide salt, such as sodium bromide or tetrabutylammonium (B224687) bromide (TBABr). acs.orgthieme-connect.com

These reactions are conducted under mild, often room-temperature conditions in an electrochemical cell, avoiding the need for external chemical oxidants. researchgate.netnih.gov The protocol has been successfully applied to the regioselective bromination of electron-rich aromatic rings, including pyridine derivatives. thieme-connect.com By introducing directing groups, such as a 2-amino group, the regioselectivity of the bromination can be controlled to target the meta-position. nih.govacs.org A plausible mechanism involves the oxidation of the bromide anion at the anode to generate bromine (Br₂), which then participates in a standard electrophilic aromatic substitution reaction. acs.orgthieme-connect.com This method is scalable and provides a green pathway for constructing C-Br bonds. researchgate.netresearchgate.net

Cross-Coupling Reactions for Functionalization of Halogenated Pyridines

Halogenated pyridines, including polyhalogenated species like 3,5-Dibromo-2-chloro-6-methylpyridine, are exceptionally versatile building blocks in organic synthesis. The carbon-halogen bonds serve as synthetic handles for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgorganic-chemistry.org

In polyhalogenated pyridines, the site-selectivity of the cross-coupling reaction is a critical consideration. The reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. Therefore, in a molecule containing both bromine and chlorine atoms, the C-Br bonds are expected to react preferentially. For this compound, Suzuki-Miyaura coupling would be anticipated to occur selectively at the C3 or C5 positions over the C2 position.

Research on the closely related 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated that chemoselective Suzuki-Miyaura reactions can be achieved. rsc.org By carefully controlling the reaction conditions, such as the palladium catalyst, ligand, base, and stoichiometry of the boronic acid, it is possible to functionalize the C-Br bonds while leaving the C-Cl bonds intact for subsequent transformations. rsc.orgnih.gov For example, using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as a catalyst with K₃PO₄ as the base allows for the selective coupling at the bromine-bearing positions. rsc.org This stepwise functionalization allows for the synthesis of complex, tetra-substituted pyridines from a single polyhalogenated precursor. rsc.org

These ligand-controlled systems and an understanding of intrinsic reactivity trends are essential for the strategic functionalization of molecules like this compound, opening pathways to a vast array of complex chemical structures. rsc.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Diarylpyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. In the context of this compound, this reaction allows for the selective introduction of aryl substituents at the bromine-bearing positions.

The efficiency and selectivity of the Suzuki-Miyaura coupling on polyhalogenated pyridines are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, and solvent. For substrates similar to this compound, such as other polyhalogenated pyridines, extensive research has been conducted to identify optimal catalytic systems.

Commonly employed palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically hindered and electron-rich phosphines like tri(o-tolyl)phosphine or Buchwald's biaryl phosphine ligands, have shown efficacy in promoting the coupling of sterically hindered or electronically deactivated substrates.

The selection of a suitable base is also critical for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The solvent system can significantly influence the reaction rate and yield. A mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, with water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids utilized Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system, with reactions carried out at 85–95 °C. mdpi.com Such conditions provide a good starting point for the optimization of reactions involving this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95 mdpi.com
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100General
PdCl₂(dppf)dppfCs₂CO₃DMF80General

This table presents generally effective conditions for similar substrates and serves as a guideline for the specific compound.

A significant challenge and opportunity in the functionalization of polyhalogenated pyridines like this compound is achieving chemoselectivity. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective, stepwise functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This reactivity difference can be exploited to selectively couple an aryl group at the 3- or 5-position while leaving the chloro group at the 2-position intact for subsequent transformations.

The selectivity of the reaction can be fine-tuned by modulating the reaction conditions. For instance, using a milder base or a lower reaction temperature can favor the reaction at the more reactive C-Br bond. The choice of catalyst and ligand also plays a pivotal role in controlling selectivity. For example, some palladium catalysts may exhibit a higher preference for C-Br bond activation over C-Cl.

In a study involving 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), regioselective Suzuki-Miyaura reactions were achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, allowing for the stepwise introduction of different aryl groups. beilstein-journals.org This principle of controlling stoichiometry and reaction parameters is directly applicable to achieving chemoselective arylation of this compound.

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyridine ring of this compound.

A detailed study on the Sonogashira cross-coupling of the closely related 3,5-dibromo-2,6-dichloropyridine has provided valuable insights into the chemoselective alkynylation of such polyhalogenated systems. rsc.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (like triethylamine (B128534) or diisopropylamine) which also often serves as the solvent.

The study on 3,5-dibromo-2,6-dichloropyridine demonstrated that chemoselective mono-, di-, tri-, and even tetra-alkynylation could be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents. rsc.org The reactivity of the halogen atoms was found to be in the order of Br > Cl, allowing for selective reaction at the bromo positions first.

Table 2: Optimized Conditions for Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

CatalystCo-catalystBaseSolventTemperature (°C)Product
Pd(PPh₃)₄CuIEt₃NTHF60Mono-alkynylated
Pd(PPh₃)₄CuIEt₃NTHF60Di-alkynylated

These conditions, optimized for a similar substrate, are expected to be highly applicable to this compound.

Alternative Synthetic Pathways

Beyond palladium-catalyzed cross-coupling reactions, other synthetic strategies are available for the preparation and functionalization of this compound and its precursors.

Multi-Step Synthesis via Amino Pyridine Derivatives

A common strategy for the synthesis of halogenated pyridines involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction. For the synthesis of this compound, a potential precursor would be 2-amino-3,5-dibromo-6-methylpyridine (B183029).

A patent describes a method for the preparation of 2,5-dibromo-3-methylpyridine (B189406) from 2-amino-3-methyl-5-bromopyridine. google.com This process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a bromide source (e.g., hydrogen bromide and cuprous bromide) to introduce the second bromine atom. A similar approach could be envisioned for the synthesis of this compound, starting from an appropriately substituted amino pyridine. The synthesis of the precursor, 2-amino-3,5-dibromo-6-methylpyridine, can be achieved through the bromination of 2-amino-6-methylpyridine. chemicalbook.com

The subsequent conversion of the amino group to a chloro group could then be accomplished via a Sandmeyer reaction using a nitrite source and a chloride source (e.g., hydrochloric acid and cuprous chloride).

Utilization of Organometallic Reagents in Pyridine Functionalization (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents, provide another avenue for the functionalization of halogenated pyridines. These reagents can participate in metal-halogen exchange reactions or act as nucleophiles in cross-coupling reactions.

For a molecule like this compound, a Grignard reagent could be formed at one of the bromo positions through a metal-halogen exchange with a more reactive organometallic species, such as isopropylmagnesium chloride. This newly formed pyridyl Grignard reagent can then be reacted with a variety of electrophiles to introduce new functional groups.

A study on the functionalization of 2,6-dibromopyridine (B144722) utilized a "Turbo Grignard" reagent (isopropylmagnesium chloride-lithium chloride complex) to effect a selective metal-halogen exchange at one of the bromo positions. mdpi.com The resulting Grignard reagent was then successfully reacted with an electrophile. This methodology demonstrates the potential for selective functionalization of one of the bromo positions in this compound, leaving the other halogen atoms available for further reactions. This approach offers a powerful and often complementary strategy to palladium-catalyzed methods for the synthesis of highly substituted pyridine derivatives.

Curtius Rearrangement in the Synthesis of Disubstituted Pyridines

The Curtius rearrangement is a versatile and well-established method in organic synthesis for the conversion of carboxylic acids to primary amines, with the loss of one carbon atom. google.comnih.govwikipedia.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the corresponding amine. google.comnih.govwikipedia.org The Curtius rearrangement is known for its broad substrate scope, tolerance of various functional groups, and stereospecificity, making it a valuable tool in the synthesis of complex molecules, including substituted pyridines. nih.govoist.jp

Formation of Acyl Azide: The carboxylic acid is first converted into an acyl azide. This can be achieved through several methods, such as the reaction of an acyl chloride with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA) or trimethylsilyl (B98337) azide. nih.gov

Rearrangement to Isocyanate: The acyl azide, upon heating, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. google.comnih.gov

Formation of the Amine: The isocyanate is then typically hydrolyzed with an acid or base to yield the primary amine and carbon dioxide. google.com Alternatively, the isocyanate can be trapped with other nucleophiles to form carbamates or ureas. google.com

In the context of synthesizing disubstituted pyridines, the Curtius rearrangement can be employed to introduce an amino group onto the pyridine ring. This is particularly useful for the preparation of aminopyridines, which are important precursors for a wide range of functionalized pyridine derivatives. The synthesis of a substituted aminopyridine using the Curtius rearrangement is exemplified by the conversion of an aminopyridinecarboxylic acid to a cyclic urea (B33335) derivative. In this process, the aminopyridinecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine to form the corresponding acyl azide. Subsequent heating induces the Curtius rearrangement to the isocyanate, which then undergoes an intramolecular cyclization with the adjacent amino group to yield the cyclic urea. This demonstrates the successful application of the Curtius rearrangement on a substituted pyridine scaffold.

While a direct application of the Curtius rearrangement for the synthesis of a precursor to this compound, such as 2-amino-3,5-dibromo-6-methylpyridine, from its corresponding carboxylic acid is not extensively documented in readily available literature, the principles of the reaction support its feasibility. The synthesis of the required precursor, 3,5-dibromo-6-methylpyridine-2-carboxylic acid, would be the initial step. Although specific literature for this exact molecule is scarce, general methods for the synthesis of substituted pyridine carboxylic acids are known. oist.jpnih.gov

Once the 3,5-dibromo-6-methylpyridine-2-carboxylic acid is obtained, it could plausibly be converted to 2-amino-3,5-dibromo-6-methylpyridine via the Curtius rearrangement. The reaction would proceed through the formation of 3,5-dibromo-6-methylpicolinoyl azide, followed by thermal rearrangement to the isocyanate and subsequent hydrolysis to the desired aminopyridine. The resulting 2-amino-3,5-dibromo-6-methylpyridine is a known compound and a key intermediate in the synthesis of various pyridine derivatives. chemicalbook.com

The table below outlines the general steps and intermediates involved in the synthesis of a disubstituted aminopyridine from a corresponding pyridine carboxylic acid via the Curtius rearrangement.

StepReactantReagentsIntermediateProduct
1Substituted Pyridine Carboxylic AcidSOCl₂ or (COCl)₂ then NaN₃; or DPPASubstituted Pyridine Acyl Azide-
2Substituted Pyridine Acyl AzideHeat (Δ)Substituted Pyridine Isocyanate-
3Substituted Pyridine IsocyanateH₂O, H⁺ or OH⁻-Substituted Aminopyridine

This synthetic approach highlights the utility of the Curtius rearrangement in accessing functionalized pyridine building blocks that are essential for the synthesis of more complex molecules such as this compound.

Advanced Analytical Methodologies in Research on 3,5 Dibromo 2 Chloro 6 Methylpyridine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Synthetic Research

Spectroscopic methods are paramount for the initial confirmation of a synthesized molecule's identity and purity. These techniques probe the interaction of electromagnetic radiation with the molecule to reveal information about its atomic composition and chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously determining the substitution pattern of the pyridine (B92270) ring in 3,5-Dibromo-2-chloro-6-methylpyridine. Both ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound, the methyl group (–CH₃) protons are expected to produce a singlet, as there are no adjacent protons to cause splitting. Similarly, the single proton on the pyridine ring, located at the C4 position, would also appear as a singlet. The chemical shifts of these signals are influenced by the electronegativity of the adjacent halogen substituents. While specific spectral data for this exact compound is not widely published, analysis of related structures such as 3,5-Dibromo-2-fluoro-6-methylpyridine provides insight into the expected spectral features. chemicalbook.com

In mechanistic studies, NMR can be used to track the progress of a reaction by monitoring the disappearance of signals from starting materials and the emergence of signals corresponding to the product. It can also help identify intermediates if they are present in sufficient concentration.

Table 1: Expected ¹H NMR Signals for this compound

Functional GroupExpected Signal TypeExpected No. of Protons
Methyl (–CH₃)Singlet3
Aromatic (C4–H)Singlet1

For this compound, the key vibrational modes would include:

C-H stretching and bending from the methyl group.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-Br and C-Cl stretching vibrations, which typically appear in the lower frequency (fingerprint) region of the spectrum.

Studies on analogous compounds, such as 2-chloro-6-methylpyridine, provide reference points for assigning these vibrational bands. researchgate.netorientjchem.org For instance, C-C aromatic stretching vibrations in substituted pyridines are typically observed in the 1400-1650 cm⁻¹ range. researchgate.net The presence and position of these bands can confirm the successful synthesis and purity of the target compound.

Table 2: Characteristic Vibrational Frequencies for Substituted Pyridines

Vibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C=C Stretching1400 - 1650
Methyl C-H Bending~1370 - 1460
Ring In-plane Bending~890
C-Cl Stretching600 - 800
C-Br Stretching500 - 600

Note: Data generalized from related pyridine compounds. researchgate.netresearchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with chromatographic separation techniques, it becomes an indispensable tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In a synthetic context, GC-MS is used to monitor the progress of a reaction by separating the components of the reaction mixture over time. This allows for the identification of the desired product, any remaining starting materials, and the characterization of byproducts, such as incompletely halogenated pyridines or positional isomers.

The mass spectrum of this compound (C₆H₄Br₂ClN) would be expected to show a distinct molecular ion (M⁺) peak cluster. jk-sci.com The unique isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) would create a characteristic pattern of M⁺, M+2, M+4, and M+6 peaks, definitively confirming the presence of two bromine atoms and one chlorine atom in the molecule.

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS allows for the direct analysis of crude synthetic mixtures to identify reaction components without requiring purification. researchgate.net This technique is valuable for understanding complex reaction pathways and identifying polar intermediates or byproducts that are not amenable to GC-MS analysis. The mass spectrometer provides molecular weight information for each component separated by the LC column, enabling a comprehensive analysis of the reaction mixture.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous confirmation of atomic connectivity, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

If single crystals of this compound of suitable quality can be grown, X-ray diffraction analysis would yield a definitive structural model. This data would confirm the substitution pattern on the pyridine ring and reveal how the molecules pack in the crystal lattice. Studies on crystalline derivatives of related substituted pyridines and quinolines demonstrate the level of detail that can be obtained, including the observation of intermolecular contacts such as C-H···Br or halogen···halogen interactions, which influence the material's bulk properties. researchgate.netresearchgate.netnih.gov

Table 3: Example of Crystallographic Data from a Related Halogenated Pyridine (2-Bromo-3-hydroxy-6-methylpyridine)

ParameterValue
Chemical FormulaC₆H₆BrNO
Crystal SystemOrthorhombic
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
Volume (ų)1377.1 (4)

Source: Data for illustrative purposes from a related structure. nih.gov

Photophysical and Electrochemical Property Analysis in Functionalized Derivatives

A thorough review of scientific literature and research databases did not yield specific studies detailing the photophysical and electrochemical properties of functionalized derivatives of this compound. Consequently, detailed research findings, including data on absorption and emission spectra, quantum yields, or redox potentials for derivatives of this specific compound, are not available in the reviewed literature.

While research exists on the photophysical and electrochemical analysis of other functionalized pyridine derivatives, extrapolating this data to this compound would not be scientifically accurate. The specific arrangement of bromo-, chloro-, and methyl- substituents on the pyridine ring will uniquely influence its electronic properties and, therefore, the characteristics of its functionalized derivatives.

Further research is required to be conducted on the functionalization of this compound and the subsequent analysis of the photophysical and electrochemical properties of the resulting novel compounds. Such studies would be essential for understanding the potential applications of these materials in fields like organic electronics and sensor technology.

Role of 3,5 Dibromo 2 Chloro 6 Methylpyridine As a Versatile Chemical Building Block and Intermediate in Advanced Research

Precursor in Pharmaceutical Development

In the pharmaceutical industry, 3,5-Dibromo-2-chloro-6-methylpyridine is a significant intermediate used in the synthesis of various bioactive molecules. nbinno.com The strategic placement of halogens on a pyridine (B92270) scaffold is a common and effective strategy in medicinal chemistry for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential chemical modifications, a valuable feature in the multi-step synthesis of complex pharmaceutical agents.

The utility of this compound extends to its role as a foundational component in the development of new therapeutic agents. It is employed as an intermediate in the synthesis of molecules targeting a range of conditions, including hypertension and disorders of the central nervous system. The halogen atoms on the pyridine ring are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are fundamental for introducing diverse functional groups and building the carbon skeletons of potential drug candidates. The C-Br bond is generally more reactive than the C-Cl bond in such coupling reactions, which can be exploited to achieve selective functionalization at the 3-position of the pyridine ring under controlled conditions.

While halogenated pyridines are broadly utilized in medicinal chemistry, detailed public domain research specifically documenting the application of this compound in the synthesis of ligands for cholinergic systems is not extensively available in the reviewed literature. However, the structural motif is common in neurologically active compounds, suggesting its potential as a scaffold for developing modulators of cholinergic receptors, which are crucial targets for neurodegenerative diseases.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used in the management of type 2 diabetes. The synthesis of these complex molecules often involves intermediates with halogenated aromatic or heteroaromatic rings. Although pyridine derivatives are investigated for various anti-diabetic activities, specific studies detailing the use of this compound as a direct precursor in the synthesis of SGLT2 inhibitors are not prominent in the available scientific literature. mdpi.com Its reactive nature, however, makes it a plausible candidate for inclusion in synthetic routes for novel therapeutic agents in this class.

Intermediate in Agrochemical Research

The agrochemical sector relies heavily on pyridine-based compounds for the creation of modern crop protection solutions. nbinno.com Pyridine and its derivatives are considered foundational "chips" for pesticide and herbicide manufacturing, with pyridine-containing pesticides noted for high efficiency and low toxicity. nbinno.com These compounds are integral to the development of fourth-generation agrochemicals that offer improved environmental compatibility. nbinno.com

This compound serves as a key intermediate in the synthesis of agricultural chemicals. nbinno.com The halogenated pyridine core is a common feature in a variety of potent herbicides, insecticides, and fungicides. The specific arrangement of chloro, bromo, and methyl substituents on the pyridine ring can be modified through established synthetic pathways to produce active ingredients tailored for specific agricultural applications. The ability to perform selective chemical transformations at the halogenated positions allows researchers to fine-tune the biological activity and physical properties of the final crop protection product.

Ligand Synthesis for Metal Complexes

The synthesis of ligands for the formation of metal complexes is a significant area of research due to their applications in catalysis, materials science, and molecular magnetism. Amines are often used as electron donors in ligands, arranged to bind with metal atoms. georgiasouthern.edu Synthetic strategies frequently involve the modification of di-substituted pyridines, such as 2,6-Dibromopyridine (B144722), through amination reactions to create complex, multi-dentate ligands capable of stabilizing metal ions and forming extended metal atom chains (EMACs). georgiasouthern.edu

Given its structure, this compound possesses significant potential as a precursor for novel ligands. The reactive C-Br and C-Cl sites are amenable to substitution reactions with nucleophiles like primary amines or thiols, which would introduce the necessary donor atoms for metal coordination. georgiasouthern.edu This reactivity allows for the systematic construction of ligands with tailored electronic and steric properties, which in turn can be used to create metal complexes with unique magnetic or catalytic functions.

Interactive Table 2: Summary of Research Applications

Research Area Role of this compound Key Reactions Potential Products
Pharmaceuticals Versatile Intermediate & Building Block Suzuki-Miyaura Coupling, Nucleophilic Substitution Antihypertensives, CNS Modulators
Agrochemicals Intermediate for Active Ingredients Halogen displacement, functionalization Herbicides, Insecticides, Fungicides

| Ligand Synthesis | Potential Precursor for Novel Ligands | Amination, Nucleophilic Substitution | Multi-dentate ligands for metal complexes |

Applications in Material Science Research

In material science, functional organic molecules are crucial for the development of novel materials with tailored electronic, optical, and physical properties. Halogenated aromatic compounds, including pyridine derivatives like this compound, are key building blocks for the synthesis of conjugated polymers and organic small molecules used in electronics.

The bromine and chlorine atoms on the pyridine ring can serve as reactive handles for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the precise construction of extended π-conjugated systems, which are the cornerstone of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The distinct reactivity of C-Br versus C-Cl bonds can potentially allow for sequential, site-selective functionalization, offering a pathway to complex, well-defined macromolecular architectures. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen atoms, can influence the electronic properties of resulting materials, making this compound a potentially useful building block for n-type organic semiconductors.

Table 1: Potential Cross-Coupling Reactions for Material Synthesis

Reaction Type Reactive Site Potential Application
Suzuki Coupling C-Br, C-Cl Synthesis of conjugated polymers for transistors
Stille Coupling C-Br, C-Cl Creation of materials for organic photovoltaics
Sonogashira Coupling C-Br, C-Cl Formation of rigid-rod polymers with unique optical properties

Utility in Forensic Chemistry for Impurity and Byproduct Identification

Forensic chemistry often involves the identification of not only illicit substances but also the impurities, byproducts, and intermediates associated with their synthesis. These chemical signatures can provide crucial intelligence about the synthetic route employed, linking samples from different seizures or identifying the origin of the chemical precursors.

A compound such as this compound could serve as a key intermediate in a multi-step synthesis of a novel psychoactive substance or a clandestine pharmaceutical. If this intermediate is not fully consumed during the reaction or is formed as part of a side reaction, it will remain in the final product as an impurity. Forensic laboratories utilize highly sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify these trace compounds. The detection of a specific, non-commercial intermediate like this compound could provide a strong forensic link and insight into the chemical sophistication of a clandestine operation.

Investigation of Biological Activities in Antimicrobial and Anticancer Research

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. researchgate.netnih.gov Researchers continually explore novel substitution patterns on the pyridine ring to discover new therapeutic agents with improved efficacy and novel mechanisms of action. The introduction of halogen atoms is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific biological studies on this compound are not extensively documented, its structure makes it a candidate for screening in antimicrobial and anticancer research programs. researchgate.net As a versatile intermediate, it can be used to generate a library of derivatives where the halogen atoms are replaced with various functional groups (e.g., amines, thiols, aryl groups) via cross-coupling reactions. These new compounds can then be evaluated for their biological activity. For instance, many pyridine-based compounds have been investigated for their potential to inhibit cancer cell growth or act as tubulin polymerization inhibitors. acs.org Similarly, substituted pyridines are frequently screened for activity against a panel of pathogenic bacteria and fungi. researchgate.net

Table 2: Hypothetical Screening Cascade for Derivatives

Derivative Class Screening Target Desired Outcome
Amino-pyridines Bacterial DNA gyrase Inhibition of bacterial replication
Aryl-pyridines Tubulin protein Disruption of microtubule formation in cancer cells
Thio-pyridines Fungal cell wall enzymes Inhibition of fungal growth

Synthesis of Isotopically Labeled Pyridines for Mechanistic Studies

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and designing new synthetic pathways. Isotopic labeling, where an atom in a molecule is replaced by one of its heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful and definitive tool for elucidating reaction mechanisms. numberanalytics.comnumberanalytics.comias.ac.in

The synthesis of an isotopically labeled version of this compound would enable detailed mechanistic studies of its subsequent reactions. For example, if a derivative of this compound shows promising biological activity, a labeled version could be used in metabolism studies to track its fate in a biological system. nih.gov

Several modern methods exist for the isotopic labeling of pyridines:

Deuterium Labeling: Hydrogen-deuterium exchange (H-D exchange) can be achieved using various methods, including base-mediated deuteration in deuterated solvents or transition-metal-catalyzed reactions, allowing for the incorporation of deuterium at specific positions on the pyridine ring. nih.govrsc.org

Nitrogen-15 Labeling: Recent advances have developed methods to exchange the common ¹⁴N atom in a pyridine ring for a ¹⁵N atom. One sophisticated approach involves the ring-opening of the pyridine to a Zincke imine intermediate, followed by a ring-closing reaction using a ¹⁵N-labeled ammonia (B1221849) source like ¹⁵NH₄Cl. nih.govacs.orgchemrxiv.org

By using a labeled version of this compound, chemists can trace the path of the labeled atoms through a reaction sequence, identify which bonds are broken and formed, and distinguish between competing reaction pathways. mdpi.comresearchgate.net This provides unambiguous evidence for proposed reaction intermediates and transition states.

Table 3: Isotopes and Their Application in Mechanistic Studies

Isotope Labeling Method Information Gained
Deuterium (²H) H-D Exchange Kinetic Isotope Effect, tracing H-atom transfers
Carbon-13 (¹³C) De novo synthesis from ¹³C precursors Tracing the carbon skeleton in rearrangements

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dibromo-2-chloro-6-methylpyridine in laboratory settings?

To synthesize this compound, a stepwise halogenation approach is typically employed. Start with 6-methylpyridine as the precursor. First, bromination at the 3- and 5-positions can be achieved using Br₂ in the presence of FeBr₃ as a catalyst under controlled temperatures (40–60°C). Subsequent chlorination at the 2-position requires Cl₂ gas or a chlorinating agent like SOCl₂, with AlCl₃ as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Characterization should include ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry for molecular weight validation .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic techniques?

A combination of spectroscopic methods is essential:

  • NMR Spectroscopy : Compare chemical shifts with analogous compounds (e.g., 2-Amino-3,5-dibromo-6-methylpyridine shows characteristic peaks at δ 2.34 ppm for CH₃ groups and aromatic protons in δ 7.06–8.37 ppm) .
  • IR Spectroscopy : Look for C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • Elemental Analysis : Validate empirical formula (C₆H₄Br₂ClN) with ≤0.3% deviation .
  • Melting Point : Compare with literature values (e.g., 143.5–148.5°C for structurally similar compounds) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the halogenation of 6-methylpyridine precursors, and how can they be addressed?

Regioselectivity issues stem from competing halogenation at adjacent positions due to steric and electronic effects. For example, bromination may favor the 3-position over the 5-position due to the methyl group’s steric hindrance at C5. To mitigate this:

  • Use directed ortho-metalation with LDA (lithium diisopropylamide) to pre-coordinate the pyridine nitrogen, ensuring precise bromination at C3 and C5 .
  • Adjust reaction solvents (e.g., DMF for polar stabilization) and temperatures (lower temps reduce side reactions).
  • Refer to X-ray crystallography data (e.g., 3,5-Dichloro-6-methylpyridin-2-amine’s planar structure) to predict steric influences .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing effects of Br and Cl substituents deactivate the pyridine ring, reducing nucleophilic aromatic substitution (NAS) rates. However, the methyl group at C6 provides steric protection, directing coupling reactions to specific sites:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids to functionalize the 4-position, which is less hindered.
  • Buchwald-Hartwig Amination : Optimize conditions (e.g., Xantphos ligand, Cs₂CO₃ base) to overcome deactivation .
  • Computational modeling (DFT) can predict charge distribution and guide reagent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.